Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-)
Description
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) is a complex chromium-based azo compound characterized by multiple functional groups, including sulfonate, nitro, azo, and hydroxyphenyl moieties. Chromium complexes of this type are known for their stability and vibrant coloration, though their bioaccumulative and toxicological profiles require careful evaluation .
Properties
CAS No. |
85958-83-4 |
|---|---|
Molecular Formula |
C19H13ClCrN4NaO10S2+ |
Molecular Weight |
631.9 g/mol |
IUPAC Name |
sodium;3-[[5-[(2-chloro-5-sulfophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]-2-hydroxy-5-nitrobenzenesulfonic acid;chromium |
InChI |
InChI=1S/C19H13ClN4O10S2.Cr.Na/c20-14-3-2-13(35(29,30)31)8-15(14)23-22-11-1-4-17(25)10(5-11)9-21-16-6-12(24(27)28)7-18(19(16)26)36(32,33)34;;/h1-9,25-26H,(H,29,30,31)(H,32,33,34);;/q;;+1 |
InChI Key |
YCWLKTVGSRBUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl)C=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O.[Na+].[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-5-sulphophenylamine using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxyphenylmethyleneamine under alkaline conditions to form the azo compound.
Complexation: The azo compound is then reacted with sodium chromate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) undergoes several types of chemical reactions:
Oxidation: The chromate ion can undergo reduction, leading to the oxidation of other species.
Substitution: The azo group can participate in electrophilic substitution reactions.
Complexation: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used.
Complexation: Metal salts like copper sulfate and ferric chloride are typical reagents.
Major Products
Oxidation: Produces reduced chromate species and oxidized organic fragments.
Substitution: Results in substituted azo compounds.
Complexation: Forms metal-azo complexes with distinct properties.
Scientific Research Applications
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) involves its ability to form stable complexes with metal ions. The chromate ion acts as a central coordinating entity, while the azo dye moiety provides additional binding sites. This allows the compound to interact with various molecular targets, facilitating processes such as catalysis, staining, and metal ion detection.
Comparison with Similar Compounds
Structural Analog: Chromate(5-), bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-2,7-naphthalenedisulfonato(4-)]-, sodium (CAS: 91672-64-9)
This compound shares key features with the target chromate, including:
- Azo linkages : Both contain azo groups contributing to color intensity.
- Sulfonate groups : Enhance solubility in aqueous media.
- Chromium coordination : Central chromium ion stabilizes the structure.
Key differences :
The naphthalene core in the analog may confer greater thermal stability, while the triazine groups could enhance reactivity in cross-linking applications.
Chromium Retention and Bioaccumulation
Evidence from chromate workers demonstrates long-term retention of chromium in bronchial tissues, particularly at airway bifurcations ("hot spots") . Comparatively, chromium in simpler salts (e.g., sodium chromate) is more readily absorbed, whereas complex azo-chromates may exhibit slower release due to structural stability.
Contrast with Sulfonylurea Herbicides
Compounds like triflusulfuron methyl ester () differ fundamentally:
Stability and Environmental Persistence
- Azo-chromates : Resist degradation due to chromium coordination, increasing environmental persistence.
- Sulfonylureas : Degrade faster via hydrolysis, reducing ecological impact .
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